REACTION_SMILES
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[C:16](#[N:17])[c:18]1[s:19][c:20]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])[cH:21][c:22]1[OH:23].[C:1](=[O:2])([O-:3])[O-:4].[CH3:29][C:30]#[N:31].[K+:5].[K+:6].[P:7](=[O:8])([O:9][CH2:10][CH3:11])([O:12][CH2:13][CH3:14])[Cl:15]>>[P:7](=[O:8])([O:9][CH2:10][CH3:11])([O:12][CH2:13][CH3:14])[O:23][c:22]1[c:18]([C:16]#[N:17])[s:19][c:20]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])[cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOc1cc(O)c(C#N)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(Cl)OCC
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Name
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Type
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product
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Smiles
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CCCCOc1cc(OP(=O)(OCC)OCC)c(C#N)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |